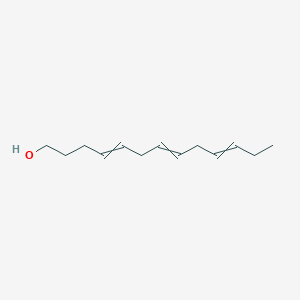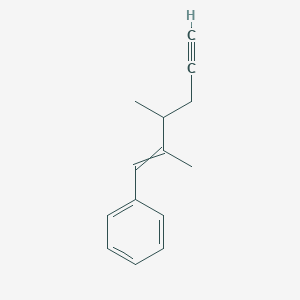![molecular formula C18H14N4O4 B14313008 4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) CAS No. 113694-99-8](/img/structure/B14313008.png)
4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) is a chemical compound known for its unique structure and properties This compound features a phenyl group linked to two hydrazone groups, which are further connected to hydroxycyclohexadienone moieties
Preparation Methods
The synthesis of 4,4’-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) typically involves a two-step reaction process. Initially, the intermediate 4,6-dihydrazineyl-2-phenylpyrimidine is synthesized through a nucleophilic substitution reaction. This intermediate is then subjected to a condensation reaction with 2-hydroxy-3-methoxybenzaldehyde in ethanol. The mixture is stirred at room temperature and then refluxed at 78°C. The resulting white solid is filtered, washed with ethanol, and purified by column chromatography to yield the final compound .
Chemical Reactions Analysis
4,4’-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, forming different hydrazone derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it has potential applications in studying enzyme interactions and protein binding due to its hydrazone groups. In medicine, it is being explored for its potential anticancer, anti-inflammatory, and antibacterial properties. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 4,4’-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) involves its interaction with molecular targets such as enzymes and proteins. The hydrazone groups in the compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anticancer and antibacterial activities. The compound’s ability to interact with multiple pathways makes it a versatile agent in scientific research .
Comparison with Similar Compounds
Similar compounds to 4,4’-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) include other hydrazone derivatives and bisazo dyes. For example, 4,4’-[[1,1’-Biphenyl]-4,4’-diyldi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) is a related compound with similar structural features. 4,4’-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
113694-99-8 |
|---|---|
Molecular Formula |
C18H14N4O4 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
4-[[3-[(2,4-dihydroxyphenyl)diazenyl]phenyl]diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C18H14N4O4/c23-13-4-6-15(17(25)9-13)21-19-11-2-1-3-12(8-11)20-22-16-7-5-14(24)10-18(16)26/h1-10,23-26H |
InChI Key |
KYKQSJABQCQBBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)O)O)N=NC3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


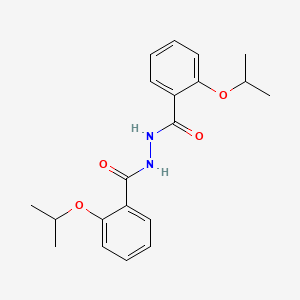
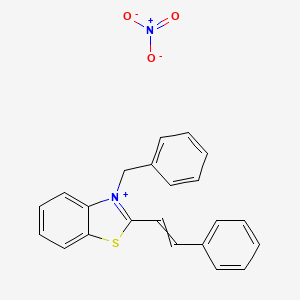

![Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl-](/img/structure/B14312955.png)
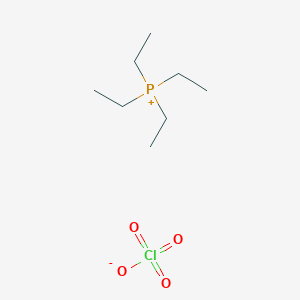



![Dioctyl [18-(dimethylamino)octadecyl]phosphonate](/img/structure/B14312977.png)
